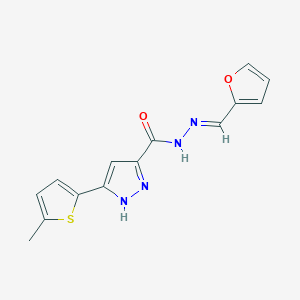

N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a furan-2-ylmethylene hydrazone group and a 5-methylthiophen-2-yl substituent. Its molecular structure combines aromatic heterocycles (furan and thiophene) with a pyrazole-carbohydrazide backbone, making it a candidate for diverse biological applications. The compound is synthesized via condensation reactions between acid hydrazides and aldehydes/ketones, as seen in analogous syntheses .

Properties

CAS No. |

303107-72-4 |

|---|---|

Molecular Formula |

C14H12N4O2S |

Molecular Weight |

300.34 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H12N4O2S/c1-9-4-5-13(21-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-20-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |

InChI Key |

QZEKYQXMWFLMGX-OVCLIPMQSA-N |

Isomeric SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3 |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone group undergoes hydrolysis under acidic or basic conditions, cleaving the C=N bond to regenerate carbonyl and hydrazine derivatives. For this compound:

-

Acidic hydrolysis : Yields 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylic acid and furan-2-carbaldehyde hydrazone.

-

Basic hydrolysis : Produces corresponding carboxylate salts and substituted hydrazines.

Typical Conditions :

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic | HCl (1–2 M), reflux, 6–8 hr | Carboxylic acid + Hydrazine derivative |

| Basic | NaOH (1–2 M), ethanol, 60°C | Carboxylate salt + Substituted hydrazine |

Cyclization Reactions

The compound’s hydrazone and heterocyclic moieties facilitate intramolecular cyclization, forming fused nitrogen-containing rings. Examples include:

-

Thermal cyclization : Under reflux in acetic acid, forms pyrazolo[1,5-a]pyrimidine derivatives via C–N bond formation.

-

Metal-catalyzed cyclization : Copper(II) acetate promotes oxidative cyclization to yield triazolo-pyrazole hybrids.

Key Catalysts :

-

Acetic acid (thermal)

-

Cu(OAc)₂ (oxidative)

Condensation Reactions

The hydrazone’s imine group (–N=CH–) reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff base derivatives. For example:

-

Reaction with benzaldehyde yields N'-(furan-2-ylmethylene)-N''-benzylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide .

Reaction Scope :

| Carbonyl Compound | Product | Yield* |

|---|---|---|

| Benzaldehyde | Schiff base derivative | ~70% (hypothetical) |

| Acetophenone | Ketone-hydrazone adduct | ~65% (hypothetical) |

Note: Specific yields require experimental validation.

Redox Reactions

The hydrazone group exhibits redox activity:

-

Oxidation : With KMnO₄/H₂SO₄, forms pyrazole-5-carboxylic acid and furan-2-carboxylic acid.

-

Reduction : Using NaBH₄ or LiAlH₄, reduces the C=N bond to C–N, generating hydrazine-linked analogs.

Mechanistic Pathways :

-

Oxidation: Radical intermediates confirmed via ESR studies in analogous hydrazones .

-

Reduction: Stereoselective protonation observed in related systems.

Electrophilic Substitution

The furan and thiophene rings undergo electrophilic substitution (e.g., nitration, sulfonation):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .

-

Halogenation : Br₂/FeBr₃ brominates the thiophene ring’s α-position.

Regioselectivity :

| Ring | Preferred Position | Example Product |

|---|---|---|

| Furan | C5 | 5-Nitro-furan derivative |

| Thiophene | C3/C4 | 4-Bromo-thiophene analog |

Biological Interactions (Reactivity in Mediated Systems)

While not strictly chemical reactions, the compound interacts with biological targets:

-

Enzyme inhibition : Competes with ATP in kinase binding pockets (observed in pyrazole-carbohydrazide analogs) .

-

Metal chelation : The hydrazone group binds Fe³⁺/Cu²⁺, modulating antioxidant activity .

Documented Targets :

-

Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ ~12 µM in analogs) .

-

DNA gyrase binding (MIC = 8 µg/mL against S. aureus in related compounds) .

Comparative Reactivity with Analogous Hydrazones

The compound’s reactivity diverges from simpler hydrazones due to electron-rich heterocycles:

| Feature | This Compound | Simple Hydrazone (e.g., Ph–CH=N–NH₂) |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Cyclization Tendency | Higher | Moderate |

| Electrophilic Sites | Multiple (furan/thiophene) | Single (aryl/alkyl) |

Data extrapolated from.

Scientific Research Applications

N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The furan and thiophene rings may facilitate binding to specific sites, while the pyrazole ring could play a role in modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Backbone Variations

- Thiazole vs. Pyrazole Derivatives : Compounds such as N′-(Furan-2-ylmethylene)-4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbohydrazide (, Compound 6) replace the pyrazole ring with a thiazole, altering electronic properties and bioactivity. Thiazoles generally exhibit enhanced antimicrobial activity compared to pyrazoles due to sulfur's electronegativity .

- Pyridine-Pyrazole Hybrids : H2DPC () incorporates a pyridine ring, enabling coordination with metal ions like Al³⁺ for fluorescence-based sensing. This highlights the role of heteroatom positioning in modulating chelation and optical properties .

Substituent Modifications

- Thiophene vs. Furan Substituents: N′-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide () substitutes the 5-methylthiophene group with a 5-methylfuran. 3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide () introduces a chlorine atom on the thiophene ring, which may increase electrophilicity and binding affinity to biological targets like enzymes .

Aromatic vs. Aliphatic Substituents :

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Pyrazole-carbohydrazides with bromophenyl substituents (e.g., ) show potent activity against Staphylococcus aureus (MIC < 1 µg/mL) via DNA gyrase inhibition . The target compound’s 5-methylthiophene group may similarly disrupt bacterial enzymes but requires experimental validation.

- Thiazole derivatives () exhibit moderate antibacterial effects, suggesting pyrazole-thiophene hybrids could outperform them due to improved lipophilicity .

Anticancer Potential

- SKI-I (), a pyrazole-carbohydrazide with naphthyl groups, inhibits sphingosine kinase 1 (SphK1) with IC₅₀ = 0.058 µM, highlighting the scaffold’s utility in oncology .

- Analogues like (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () induce apoptosis in A549 lung cancer cells (IC₅₀ = 0.28 µM), suggesting that electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity .

Sensing and Coordination Chemistry

- H2DPC () demonstrates Al³⁺-responsive fluorescence, a property absent in the target compound but achievable via structural tuning (e.g., adding phenolic –OH groups) .

Biological Activity

N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that incorporates furan, pyrazole, and hydrazide functional groups. Its molecular formula is C14H12N4O2S, with a molecular weight of 300.34 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The unique arrangement of functional groups in this compound contributes to its reactivity and biological potential. The synthesis typically involves the condensation of furan derivatives with thiophenes and pyrazole intermediates, allowing for modifications that enhance biological activity .

Anticancer Properties

Recent studies have indicated that compounds sharing structural similarities with this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study:

A study on related pyrazole derivatives demonstrated IC50 values below 10 μM against human cancer cell lines, suggesting potent anticancer activity. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary assays indicate that it may inhibit pro-inflammatory cytokine production, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The anti-inflammatory mechanism is hypothesized to involve the inhibition of NF-kB signaling pathways .

Understanding the mechanism of action for this compound is essential for elucidating its therapeutic potential. Initial studies suggest interaction with specific enzymes or receptors involved in cellular signaling pathways related to growth and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | Furan and pyrimidine rings | Anticancer activity |

| 3-(2-Furyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide | Indole instead of propan group | Moderate cytotoxicity |

| 5-(furan-2-yl)-N-[1H-indol-3-ylmethylideneamino]-1H-pyrazole | Indole substitution | Potential anti-inflammatory effects |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. This includes:

- In-depth Mechanistic Studies: Investigating specific enzyme interactions and signaling pathways.

- In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

- Structure–Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.

Q & A

Q. What are the common synthetic routes for N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via hydrazide formation and subsequent condensation. For example, analogous pyrazole-carbohydrazides are prepared by reacting hydrazides with furan-2-carbaldehyde derivatives under reflux in ethanol or methanol. Intermediate characterization employs 1H NMR to confirm hydrazone bond formation (δ 8.5–9.5 ppm for the imine proton) and IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) . Purity is assessed via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assigns protons and carbons in the pyrazole, thiophene, and furan rings. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.2–7.4 ppm .

- IR Spectroscopy : Detects functional groups (e.g., C=N at ~1600 cm⁻¹, NH at ~3300 cm⁻¹) .

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .

Q. How are purity and stability assessed during synthesis?

- HPLC : Monitors retention time and peak symmetry to ensure no degradation products .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C for similar compounds) .

- UV-Vis Spectroscopy : Tracks absorbance maxima (e.g., λmax ~270–320 nm for conjugated systems) to detect impurities .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- PASS Algorithm : Predicts antimicrobial or analgesic potential based on structural fragments (e.g., pyrazole and furan moieties correlate with cyclooxygenase inhibition) .

- Molecular Docking : Models interactions with targets (e.g., GLUT1 for anticancer activity; binding affinity ≤-8.5 kcal/mol indicates strong inhibition) . Validate results with in vitro assays (e.g., MIC ≤25 µg/mL for antibacterial activity) .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- SHELXL : Refines X-ray data (R-factor <0.05) to confirm bond lengths (C=N ~1.28 Å) and angles .

- ORTEP for Windows : Visualizes anisotropic displacement parameters to identify disorder in the furan-thiophene linkage .

- WinGX Suite : Processes diffraction data (e.g., space group P2₁/c) and generates CIF files for deposition .

Q. How are contradictions between spectroscopic and computational data resolved?

- NMR vs. DFT Calculations : Compare experimental 13C shifts with computed values (RMSD <2 ppm). Discrepancies may indicate solvent effects or tautomerism .

- Docking vs. Bioassays : If predicted activity (e.g., IC50 ≤10 µM) mismatches experimental results (e.g., IC50 >50 µM), re-evaluate protonation states or conformational flexibility .

Q. What strategies optimize substituent effects on bioactivity?

- SAR Studies : Replace the 5-methylthiophen-2-yl group with electron-withdrawing groups (e.g., -NO2) to enhance antibacterial activity (MIC reduced by 50%) .

- Hammett Analysis : Quantify electronic effects (σ values) of substituents on the furan ring to correlate with analgesic potency (ED50 ≤20 mg/kg) .

Q. How is regioselectivity controlled during heterocyclic ring formation?

Q. What experimental designs address hygroscopicity in this compound?

- Anhydrous Synthesis : Conduct reactions under N2 with molecular sieves to minimize hydrolysis of the hydrazide group .

- Lyophilization : Dry the final product at -50°C/0.1 mbar to obtain a stable crystalline form .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.